11-Hydroxy-8,9-epoxyeicosatrienoic acid

Description

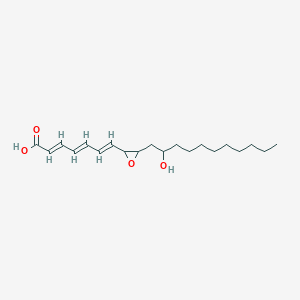

Structure

2D Structure

3D Structure

Properties

CAS No. |

140460-58-8 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.472 |

IUPAC Name |

7-[3-(2-hydroxyundecyl)oxiran-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-10-13-17(21)16-19-18(24-19)14-11-8-9-12-15-20(22)23/h8-9,11-12,14-15,17-19,21H,2-7,10,13,16H2,1H3,(H,22,23) |

InChI Key |

IVKPGFQDWCCRPR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CC1C(O1)C=CC=CC=CC(=O)O)O |

Synonyms |

11-hydroxy-8,9-epoxyeicosatrienoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 11 Hydroxy 8,9 Epoxyeicosatrienoic Acid

Precursor Role of Arachidonic Acid in Cytochrome P450-Dependent Epoxidation

The initial step in the formation of 11,8,9-EHET involves the conversion of arachidonic acid to its epoxide precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET). This reaction is catalyzed by a group of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net Arachidonic acid, typically released from cell membrane phospholipids (B1166683) by phospholipase A2, serves as the primary substrate for these enzymes. nih.govresearchgate.net

The epoxidation process involves the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, leading to the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govresearchgate.netnih.gov Each CYP epoxygenase may produce several regioisomers, though one form often predominates. nih.gov

Several specific CYP isozymes have been identified to catalyze the formation of 8,9-EET from arachidonic acid. These include members of the CYP1A, CYP2C, and CYP2J families. reactome.org

Table 1: Cytochrome P450 Isozymes Involved in the Formation of 8,9-EET

| CYP Isozyme | Reference |

| CYP1A1 | Choudhary et al. 2004 reactome.org |

| CYP1A2 | Choudhary et al. 2004 reactome.org |

| CYP1B1 | Choudhary et al. 2004 reactome.org |

| CYP2C8 | Rifkind et al. 1995 reactome.org |

| CYP2C9 | Rifkind et al. 1995 reactome.org |

| CYP2C19 | Bylund et al. 1998, Rifkind et al. 1995 reactome.org |

| CYP2J2 | Wu et al. 1996 reactome.org |

This interactive table summarizes the key enzymes responsible for the initial epoxidation of arachidonic acid to form the precursor of 11,8,9-EHET.

Once formed, these EETs, including 8,9-EET, can act as signaling molecules themselves or be further metabolized. researchgate.net

Formation from 8,9-Epoxyeicosatrienoic Acid by Cyclooxygenases

The subsequent conversion of 8,9-EET to 11-hydroxy-8,9-epoxyeicosatrienoic acid is mediated by cyclooxygenase (COX) enzymes. nih.govresearchgate.net Unlike the typical reaction of COX with arachidonic acid which leads to prostaglandins (B1171923), the interaction with 8,9-EET results in the formation of hydroxylated products. researchgate.netpoliklinika-harni.hr Specifically, the metabolism of 8,9-EET by PGH synthase leads to this compound. poliklinika-harni.hr This metabolite has been identified as a potent mitogen for rat glomerular mesangial cells. poliklinika-harni.hr

Cyclooxygenase-1 (COX-1) has been shown to metabolize 8,9-EET into hydroxylated products. nih.govresearchgate.net Studies have demonstrated that the reaction of 8,9-EET with COX-1 is both regio- and stereo-selective. escholarship.org For example, the reaction of the 8S,9R-EET enantiomer with COX-1 produces almost exclusively 8S,9R,11R-EHET. escholarship.org In contrast, the hydroxylation of 8R,9S-EET by COX-1 results in the formation of 8R,9S,11R-EHET as the major product, along with smaller, similar amounts of 8R,9S,15R-EHET and 8R,9S,15S-EHET isomers. escholarship.org

Cyclooxygenase-2 (COX-2) also contributes to the formation of this compound from 8,9-EET. nih.govresearchgate.net Both COX-1 and COX-2 enzymes show a preference for hydroxylating 8,9-EETs at the C11 position. nih.gov The enzymatic hydroxylation of (±)-8,9-EET with both COX-1 and COX-2 isoforms has been shown to produce four products, which correspond to the 11- and 15-hydroxy regioisomers. nih.gov

The hydroxylation of 8,9-EET by cyclooxygenases exhibits significant regioselectivity and stereoselectivity. Both COX-1 and COX-2 preferentially hydroxylate at the C-11 position. nih.gov This reaction is more regioselective for the 8S,9R-EET enantiomer. nih.gov

Research using human platelets and ram seminal vesicles found that the 8(S),9(R)-enantiomer of 8,9-EET is a substrate for cyclooxygenase, with 11(R)-hydroxy-8(S),9(R)-epoxyeicosatrienoic acid being the sole metabolic product. nih.gov Conversely, the 8(R),9(S)-enantiomer formed both C-11 and C-15 hydroxylated metabolites. nih.gov

Table 2: Stereoselectivity of COX-1 in the Hydroxylation of 8,9-EET Enantiomers

| Substrate (Enantiomer) | Major Product | Minor Products |

| 8S,9R-EET | 8S,9R,11R-EHET | None reported |

| 8R,9S-EET | 8R,9S,11R-EHET | 8R,9S,15R-EHET, 8R,9S,15S-EHET |

This interactive table details the specific products formed from the COX-1 mediated hydroxylation of different 8,9-EET enantiomers, highlighting the enzyme's stereoselectivity. Data sourced from Barnych et al. (2017). escholarship.org

Comparative Analysis of Cyclooxygenase Substrate Preference Among EET Regioisomers

Cyclooxygenase enzymes exhibit different substrate preferences among the various EET regioisomers. While 8,9-EET and 11,12-EET are metabolized by both COX-1 and COX-2 to form only hydroxylated products, 5,6-EET is converted into prostaglandin-like molecules such as 5,6-epoxy-PGE1. researchgate.netacs.org In contrast, some EETs that are not COX substrates, such as (+/-)-14,15-cis-EET and (+/-)-8,9-cis-EET, can act as cyclooxygenase inhibitors. scispace.com Specifically, only the (14R,15S)-stereoisomer of 14,15-cis-EET was found to be an active inhibitor. scispace.com

Identification of Autoxidation Products and Pathways

Autoxidation of 8,9-EET, a non-enzymatic process, can also lead to the formation of hydroxylated products. nih.gov The free radical autoxidation of (±)-8,9-EET has been shown to produce a mixture of the same products as the biological oxidation by COX enzymes. nih.govescholarship.org This mixture includes all eight possible isomeric EHETs, which encompasses two regioisomers (11-EHET and 15-EHET), two diastereomers for each regioisomer, and their corresponding enantiomers. nih.gov The identity of these autoxidation products has been confirmed by comparing their retention times and fragmentation patterns with those of the enzymatically generated metabolites. nih.gov

Metabolic Fate and Enzymatic Inactivation of 11 Hydroxy 8,9 Epoxyeicosatrienoic Acid

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is recognized as the main enzyme responsible for the degradation of EETs in vivo. nih.govnih.govnih.gov It is found in various tissues, predominantly in the cytosol, and efficiently converts EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govhmdb.ca The parent compound, 8,9-EET, is a known substrate for sEH. nih.gov

However, specific research detailing the hydrolysis of 11-Hydroxy-8,9-epoxyeicosatrienoic acid by sEH is not extensively documented in the available scientific literature. The presence of a hydroxyl group at the C-11 position, adjacent to the epoxide, may alter the molecule's affinity and reactivity as a substrate for sEH compared to the non-hydroxylated 8,9-EET. Further studies are required to determine the precise rate and extent to which sEH contributes to the metabolic inactivation of this specific hydroxylated metabolite.

Potential Hydrolysis by Microsomal Epoxide Hydrolase (mEH)

Microsomal epoxide hydrolase (mEH) is another key enzyme in the biotransformation of epoxides, primarily involved in the detoxification of xenobiotics. nih.govwikipedia.org While sEH is considered the bulk metabolizer of EETs, mEH also contributes to their hydrolysis. nih.gov Studies comparing the two enzymes have shown that mEH can hydrolyze 8,9-EET, in some cases with a catalytic efficiency (kcat/KM) comparable to that of sEH. nih.gov However, the maximal velocity (Vmax) of sEH for EETs is generally much higher than that of mEH. nih.gov

As with sEH, the specific interaction between mEH and this compound has not been specifically characterized. The substrate specificity of mEH is broad, but the influence of the C-11 hydroxyl group on its binding and catalytic activity towards the 8,9-epoxide remains an area for further investigation. Therefore, while it is plausible that mEH may play a role in the metabolism of this compound, direct evidence and kinetic data are currently lacking.

Relative Metabolic Stability and Turnover Kinetics of this compound

The metabolic stability and turnover kinetics of a compound are crucial for understanding its physiological and pathological roles. For EETs, rapid hydrolysis by sEH results in a short biological half-life. nih.govescholarship.org

Detailed research findings on the specific metabolic stability and turnover kinetics of this compound are not available in the reviewed scientific literature. The stability of this molecule in a biological system would largely depend on its susceptibility to hydrolysis by sEH and mEH, as well as other potential metabolic pathways. nih.gov Without specific kinetic data (e.g., K_m, V_max, intrinsic clearance) for the enzymatic hydrolysis of this compound, its metabolic stability relative to parent EETs cannot be definitively determined.

Cellular and Molecular Mechanisms of Action of 11 Hydroxy 8,9 Epoxyeicosatrienoic Acid

Modulation of Cellular Proliferation and Mitogenesis

Effects on Glomerular Mesangial Cell Proliferation

11-Hydroxy-8,9-epoxyeicosatrienoic acid has been identified as a potent mitogen for glomerular mesangial cells, which are specialized cells in the kidney involved in maintaining the structure and function of the glomerulus. Research has shown that specific enantiomers of this compound can stimulate the proliferation of these cells.

In studies using cultured rat glomerular mesangial cells, the mitogenic effects of 11(R)-hydroxy-8,9-epoxyeicosatrienoic acid enantiomers were investigated. It was observed that both 11(R)-hydroxylated 8(R),9(S)- and 8(S),9(R)-epoxyeicosatrienoic acid at a concentration of 1 microM stimulated the incorporation of [3H]-thymidine, a marker of DNA synthesis and cell proliferation, to 300% and 280%, respectively. nih.gov The maximal effect was observed at nanomolar concentrations, highlighting the potency of these compounds. nih.gov

The mitogenic activity of the 11(R)-hydroxylated enantiomers was found to be independent of protein kinase C, suggesting that they act through a distinct signaling pathway to promote cell proliferation. nih.gov These findings suggest that the intracellular metabolism of 8,9-epoxyeicosatrienoic acid by cyclooxygenase to form this compound may play a role in the proliferation of mesangial cells during inflammatory glomerular diseases. nih.gov

Table 1: Mitogenic Effect of 11(R)-hydroxy-8,9-epoxyeicosatrienoic Acid Enantiomers on Rat Glomerular Mesangial Cells

| Compound | Concentration for 50% Maximal Effect | Stimulation of [3H]-thymidine incorporation |

| 11(R)-hydroxylated 8(R),9(S)-EET | 8 x 10-9 M | 300% |

| 11(R)-hydroxylated 8(S),9(R)-EET | 1 x 10-8 M | 280% |

Induction of Immediate Early Genes (e.g., c-fos)

In conjunction with its mitogenic effects, this compound has been shown to induce the expression of immediate early genes, such as c-fos, which are critical in the regulation of cell growth and differentiation. The induction of c-fos is often an early event in the cellular response to mitogenic stimuli.

Studies in cultured rat glomerular mesangial cells have demonstrated a concentration-dependent stimulation of c-fos induction by the 11(R)-hydroxylated enantiomers of 8,9-epoxyeicosatrienoic acid. nih.gov This effect parallels the observed stimulation of DNA synthesis, suggesting that the induction of c-fos is an integral part of the signaling cascade through which this compound exerts its proliferative effects on these cells. nih.gov

Regulation of Angiogenesis and Endothelial Cell Functions

Promotion of Endothelial Cell Migration

This compound, a cyclooxygenase-2 (COX-2) metabolite of 8,9-epoxyeicosatrienoic acid, has been shown to enhance the migration of endothelial cells, a crucial step in the process of angiogenesis. nih.gov In studies using human aortic endothelial cells, this metabolite, also referred to as 8,9,11-EHET, exogenously enhanced angiogenic responses. nih.gov

Enhancement of Endothelial Tube Formation

In addition to promoting cell migration, this compound has been demonstrated to enhance the formation of capillary-like structures, or tubes, by endothelial cells. This process, known as tube formation, is a key in vitro model of angiogenesis. Research on human aortic endothelial cells has shown that this compound (8,9,11-EHET) can enhance tube formation at levels comparable to those elicited by vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov

Interactions with Vascular Endothelial Growth Factor Receptor (VEGFR) Family Signaling

The pro-angiogenic effects of this compound are linked to its interaction with the vascular endothelial growth factor (VEGF) signaling pathway. Specifically, this compound has been found to promote the expression of the VEGF family of tyrosine kinase receptors. nih.gov By upregulating these receptors, this compound can sensitize endothelial cells to VEGF, thereby amplifying the angiogenic signal and contributing to the formation of new blood vessels. nih.gov This suggests that the metabolism of 8,9-epoxyeicosatrienoic acid by COX-2 to form this compound may be an important alternative pathway for regulating angiogenesis, particularly in environments where COX-2 is induced, such as in tumors and during inflammation. nih.gov

Table 2: Summary of Angiogenic Effects of this compound on Human Aortic Endothelial Cells

| Angiogenic Process | Effect of this compound |

| Endothelial Cell Migration | Enhanced |

| Endothelial Tube Formation | Enhanced |

| VEGFR Expression | Promoted |

Investigation of Associated Intracellular Signaling Pathways (e.g., PI3K-Akt, p38 MAPK, MEK)

While direct studies on this compound's specific interactions with the PI3K-Akt, p38 MAPK, and MEK signaling pathways are limited, research on its precursor, 8,9-EET, and other epoxyeicosatrienoic acids (EETs) provides foundational insights. Generally, arachidonic acid epoxygenase metabolites are known to stimulate endothelial cell growth and angiogenesis through the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathways. nih.gov

The activation of these pathways is crucial for a variety of cellular functions, including cell survival, proliferation, and differentiation. researchgate.netmdpi.com The PI3K/Akt pathway, in particular, is a key regulator of cell growth and metabolism, and its activation involves the generation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the plasma membrane, leading to the recruitment and activation of Akt. cellsignal.com The p38 MAPK pathway is a major stress-activated pathway involved in inflammation and cell cycle regulation. nih.gov The precise role of 8,9-EET and its metabolites in modulating these specific pathways, particularly p38 MAPK and MEK, warrants further investigation to fully elucidate their molecular actions.

Influence on Vasomotor Tone

The influence of 8,9-EET on vasomotor tone, particularly in the renal vasculature, appears to be complex and, at times, contradictory. While EETs are generally considered to be vasodilators and function as endothelium-derived hyperpolarizing factors, nih.govnih.gov the specific actions of the 8,9-EET regioisomer can vary.

Role as a Renal Vasoconstrictor

Some studies have indicated that 8,9-EET can act as a renal vasoconstrictor. For instance, the infusion of 8,9-EET into the renal artery of rats has been shown to increase renal vascular resistance. physiology.org This vasoconstrictive effect was found to be dependent on cyclooxygenase (COX) activity, suggesting a mechanism involving the conversion of 8,9-EET to prostaglandin- or thromboxane-like compounds which then mediate vasoconstriction. physiology.org

Conversely, other research has demonstrated a vasodilatory role for 8,9-EET in the kidney. ahajournals.orgnih.gov In isolated perfused kidneys from both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, 8,9-EET caused renal vasodilation under conditions of high perfusion pressure and cyclooxygenase inhibition. ahajournals.orgnih.govresearchgate.net This suggests that the effect of 8,9-EET on renal vasomotor tone may be dependent on the physiological context and the activity of other enzymatic pathways. It is important to note that another regioisomer, 14,15-EET, has been observed to produce vasoconstriction in the renal vasculature. ahajournals.orgnih.gov

Indirect Immunomodulatory Effects through 8,9-EET Metabolism

The metabolism of 8,9-EET gives rise to indirect but significant immunomodulatory effects, particularly concerning the function of B lymphocytes.

Regulation of B Lymphocyte Proliferation and Differentiation

Research has demonstrated that 8,9-EET plays a notable role in regulating the activity of B lymphocytes. Specifically, 8,9-EET has been found to inhibit several key aspects of B cell function. nih.govnih.gov It significantly curtails B-cell proliferation and survival. plos.org Furthermore, 8,9-EET impedes the differentiation of B cells into plasma cells and hinders the process of class-switch recombination. nih.govplos.org

In experimental models, the presence of 8,9-EET led to a substantial decrease in the percentage of live B cells when stimulated with lipopolysaccharide (LPS). nih.govplos.org For example, in one study, the percentage of live cells was 10.2% in the presence of 8,9-EET and LPS, compared to 29.9% with LPS alone. nih.govplos.org This inhibitory action on B cell proliferation and differentiation contributes to a reduction in antibody production. nih.govplos.org

Effect of 8,9-EET on B Lymphocyte Function

| B Cell Process | Effect of 8,9-EET | Supporting Evidence |

|---|---|---|

| Proliferation | Inhibition | Significantly inhibited LPS-induced proliferation. nih.govplos.org |

| Survival | Inhibition | Substantially lower percentage of live cells in culture. nih.govplos.org |

| Plasma Cell Differentiation | Inhibition | Strongly inhibited in B cells stimulated with LPS plus IL-4. nih.govplos.org |

| Class-Switch Recombination | Inhibition | Restrained class switch recombination. nih.govplos.org |

| Antibody Secretion | Decreased | Decreased basal and activation-induced antibody secretion. nih.govplos.org |

Attenuation of NF-κB Nuclear Translocation

A key molecular mechanism underlying the immunomodulatory effects of 8,9-EET on B cells is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor for B-cell activation, proliferation, and antibody production. plos.org

Studies have shown that 8,9-EET can attenuate the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB in B cells. plos.orgresearchgate.net In the absence of 8,9-EET, LPS stimulation leads to a rapid increase in nuclear p65 levels. However, pretreatment with 8,9-EET inhibits this translocation. plos.orgresearchgate.net This inhibition of NF-κB activation is a likely contributor to the observed suppressive effects of 8,9-EET on B cell function. plos.org

Impact of 8,9-EET on NF-κB Signaling in B Cells

| Parameter | Observation | Reference |

|---|---|---|

| LPS-induced NF-κB p65 nuclear translocation | Inhibited by pretreatment with 1 µM 8,9-EET. | plos.orgresearchgate.net |

| Mechanism of Action | Inhibition of the NF-κB signaling pathway contributes to the suppression of B-cell activation. | plos.org |

Analytical and Synthetic Methodologies in 11 Hydroxy 8,9 Epoxyeicosatrienoic Acid Research

Chemical Synthesis Approaches for 11-Hydroxy-8,9-epoxyeicosatrienoic Acid and its Regioisomers

The chemical synthesis of 11,8-HEETA and its related isomers is fundamental for confirming their structure and providing the necessary materials for biological investigation. nih.gov Researchers have developed various synthetic strategies to produce these complex molecules, enabling a deeper understanding of their biological roles.

Development of Synthetic Standards for Structural Elucidation and Biological Assays

The creation of synthetic standards has been a crucial step in the accurate identification and study of 11,8-HEETA. nih.govnih.gov These standards are essential for confirming the structure of metabolites produced by biological systems and for use in various biological assays to determine their activity. nih.gov

Two primary synthetic approaches have been successfully employed to generate cyclooxygenase (COX) metabolites of 8,9-epoxyeicosatrienoic acid (8,9-EET), including 11- and 15-hydroxy 8,9-EETs (11- and 15-HETEs). nih.gov One biomimetic approach involves the free-radical autoxidation of (±)-8,9-EET, which produces a mixture of all eight possible 11- and 15-HEETA isomers. nih.gov This method mimics the biological oxidation process. nih.gov

Additionally, researchers have pursued the total synthesis of individual 11- and 15-HEETA regioisomers. This allows for the production of specific isomers to be used as analytical standards for structural elucidation and in vivo biological assays to understand their distinct biological activities. nih.gov The synthesis of these standards enables the comparison of retention times and co-elution experiments in ultra-high-performance liquid chromatography (UHPLC), ensuring accurate structural identification of the COX products of 8,9-EET. nih.gov

Stereoselective Synthesis Methodologies for Enantiomeric Characterization

The biological activity of eicosanoids is often highly dependent on their specific stereochemistry. Therefore, stereoselective synthesis methodologies are critical for characterizing the individual enantiomers of 11,8-HEETA and understanding their unique physiological effects. nih.gov

To determine the relative stereochemistry of the HEETA products, short and efficient synthetic routes have been developed. For instance, a synthetic approach towards 8R,9S,11R-HEETA, 8S,9R,11R-HEETA, and 8R,9S,15R-HEETA has been established. nih.gov These syntheses often involve key steps such as Sonogashira coupling and Sharpless asymmetric epoxidation to control the stereochemistry at specific centers. nih.gov For example, the synthesis of 8R,9S,11R-HEETA can start from the disconnection of the conjugated diene, leading to vinyl iodide and propargylic alcohol as key precursors. nih.gov

Analysis of the hydroxylation products from enantiomerically pure 8,9-EETs has revealed that while hydroxylation at the C11 position is highly stereoselective, the hydroxylation at the C15 center shows poor stereoselectivity. nih.gov This highlights the importance of having access to stereochemically pure standards to dissect the biological relevance of each isomer.

Advanced Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry has become an indispensable tool for the quantification and characterization of eicosanoids like 11,8-HEETA in complex biological matrices. nih.gov Its high sensitivity and specificity allow for the detection of these low-abundance signaling molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids. nih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry to identify and quantify a broad spectrum of eicosanoids in a single analysis. nih.gov

Modern LC-MS/MS methods can measure over 60 different eicosanoids in a short timeframe, typically around 16 minutes. nih.gov These methods often utilize solid-phase extraction (SPE) for sample cleanup and to concentrate the analytes from biological samples like plasma, serum, and tissue homogenates. lipidmaps.orgresearchgate.net The development of ultra-high-performance liquid chromatography (UPLC) has further improved the speed and resolution of these separations. nih.gov

For the analysis of 11,8-HEETA and its isomers, specific multiple reaction monitoring (MRM) transitions are used to ensure high selectivity and sensitivity. lipidmaps.orgnih.gov The choice of product ions is crucial to distinguish between closely related isomers that may have similar precursor ions. lipidmaps.org

Table 1: LC-MS/MS Parameters for Eicosanoid Analysis

| Parameter | Description | Reference |

| Column | Reverse-phase C18 or Biphenyl | lipidmaps.orgthermofisher.cn |

| Mobile Phase A | Water with 0.02% formic acid or acetic acid | lipidmaps.orglipidmaps.org |

| Mobile Phase B | Acetonitrile/Isopropanol or Methanol | lipidmaps.orgthermofisher.cn |

| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) | lipidmaps.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Isotope-Dilution Mass Spectrometry for Metabolite Profiling

Isotope-dilution mass spectrometry is a highly accurate method for the quantitative analysis of metabolites, including eicosanoids. nih.govlipidmaps.org This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. lipidmaps.org

The use of deuterated or ¹³C-labeled analogues of the eicosanoids as internal standards corrects for variations in extraction efficiency, chromatographic response, and ionization suppression, leading to highly accurate and precise quantification. lipidmaps.orgnih.govdocumentsdelivered.com For instance, deuterated standards are commercially available for many common eicosanoids. lipidmaps.org When a specific deuterated standard is not available, a closely related one can be used. lipidmaps.org The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to construct a linear calibration curve for quantification. lipidmaps.org

This approach has been successfully applied to quantify eicosanoids in various biological matrices, including human plasma, serum, and tissue samples. nih.govlipidmaps.org

In Vitro Experimental Models for Studying this compound Activity

In vitro experimental models are essential for investigating the specific biological activities of 11,8-HEETA and understanding its mechanisms of action at the cellular and molecular level. nih.gov These models allow for controlled experiments that can dissect the complex signaling pathways in which this eicosanoid is involved.

Studies have shown that 8,9-EET can be metabolized by cyclooxygenase (COX) enzymes to form 11,8-HEETA, which has been identified as a potent mitogenic lipid mediator. nih.govnih.gov In vitro experiments using cultured cells have been instrumental in characterizing this activity. For example, cultured rat aorta smooth muscle cells have been shown to produce significant amounts of 11- and 15-HETE via the COX pathway in response to stimuli like arachidonic acid or thrombin. frontiersin.orgnih.gov

The use of specific enzyme inhibitors in these models has helped to confirm the metabolic pathways involved. For instance, the synthesis of 11,8-HEETA in cultured cells can be blocked by COX inhibitors such as aspirin (B1665792) and indomethacin. nih.gov

Furthermore, in vitro assays using isolated enzymes or cell lines are employed to screen for the biological effects of synthetic 11,8-HEETA and its isomers. nih.gov For example, the enantiomers of 11-HETE have been shown to induce cellular hypertrophy in a human cardiomyocyte cell line in an enantioselective manner. frontiersin.org Such studies are crucial for linking specific stereoisomers to distinct biological functions.

Cultured Cell Lines (e.g., Human Aortic Endothelial Cells, Rat Glomerular Mesangial Cells)

The study of this compound at the cellular level has provided significant insights into its function, particularly in vascular and renal cells.

Human Aortic Endothelial Cells (HAECs): In the context of angiogenesis, Human Aortic Endothelial Cells have been a critical model. Research has shown that the angiogenic response to the parent compound, 8,9-epoxyeicosatrienoic acid (8,9-EET), is enhanced through its metabolism by cyclooxygenase-2 (COX-2) into this compound (referred to as 8,9,11-EHET in some literature). nih.gov When applied exogenously to HAECs, this compound was found to promote angiogenic responses, such as tube formation and cell migration, at levels comparable to those induced by vascular endothelial growth factor (VEGF). nih.gov Furthermore, this compound was observed to increase the expression of VEGF family tyrosine kinase receptors, indicating that its pro-angiogenic effects are mediated, at least in part, through the VEGF signaling pathway. nih.gov

Rat Glomerular Mesangial Cells: Investigations using cultured rat glomerular mesangial cells have highlighted the mitogenic properties of this compound. Specifically, the 11(R)-hydroxylated enantiomers of 8,9-EET were found to be potent mitogens. nih.gov These compounds stimulated a significant increase in DNA synthesis, as measured by [3H]-thymidine incorporation, and induced the expression of the immediate-early gene c-fos, a marker of cell proliferation. nih.gov The mitogenic activity of these 11(R)-hydroxylated enantiomers was shown to be independent of protein kinase C, suggesting the involvement of alternative signaling pathways in mesangial cell proliferation. nih.gov These findings implicate the cyclooxygenase-mediated metabolism of 8,9-EET and the subsequent actions of this compound in the context of inflammatory glomerular diseases characterized by mesangial cell proliferation. nih.gov

Table 1: Effects of this compound in Cultured Cell Lines

| Cell Line | Key Findings | Reference |

|---|---|---|

| Human Aortic Endothelial Cells (HAEC) | Promotes angiogenic responses (tube formation, migration) comparable to VEGF. nih.gov | nih.gov |

| Increases expression of secreted VEGFR-2 and VEGFR-3. nih.gov | nih.gov | |

| Rat Glomerular Mesangial Cells | 11(R)-hydroxylated enantiomers stimulate DNA synthesis ([3H]-thymidine incorporation) and c-fos induction. nih.gov | nih.gov |

| Mitogenic activity is independent of protein kinase C. nih.gov | nih.gov |

In Vivo Research Models for Assessing Biological Roles

To understand the physiological relevance of this compound, researchers have employed various in vivo models. These models allow for the assessment of the compound's effects within a complex biological system.

Matrigel Plug Angiogenesis Assay

A key in vivo model used to demonstrate the pro-angiogenic activity of this compound is the Matrigel plug angiogenesis assay in mice. nih.govnih.gov This assay involves the subcutaneous implantation of a basement membrane matrix (Matrigel) mixed with the substance of interest. ibidi.com The plug is later excised and analyzed for the infiltration of cells and the formation of new microvessels.

In studies investigating the metabolites of 8,9-EET, it was demonstrated that this compound (8,9,11-EHET) is angiogenic in this in vivo mouse model. nih.gov Plugs containing this compound showed a significant increase in both cell infiltration and the formation of microvessels, confirming its pro-angiogenic properties observed in vitro. nih.gov In contrast, another metabolite, 15-hydroxy-8,9-EET, was found to be inactive in the same assay. nih.gov This model has been crucial in establishing that the metabolism of 8,9-EET by COX-2 to form this compound is an important pathway for regulating angiogenesis, particularly in environments where COX-2 is induced, such as inflammation and tumor growth. nih.gov

Table 2: Findings from Matrigel Plug Angiogenesis Assay

| Compound | Observed Effect in Murine Model | Reference |

|---|---|---|

| This compound (8,9,11-EHET) | Increased cell infiltration and microvessel formation. nih.gov | nih.gov |

| 15-Hydroxy-8,9-epoxyeicosatrienoic acid | Inactive; no significant increase in angiogenesis. nih.gov | nih.gov |

Murine Models for Immunological and Systemic Studies

Murine models have been instrumental in exploring the broader systemic and immunological effects of the metabolic pathway leading to this compound. While direct in vivo immunological studies focusing exclusively on the 11-hydroxy metabolite are less detailed, research on its parent compound, 8,9-EET, provides a strong rationale for its potential role.

Studies using C57BL/6 and apolipoprotein E-deficient (ApoE-/-) mice have shown that 8,9-EET can inhibit B-cell function both in vitro and in vivo. nih.govplos.org Specifically, administration of 8,9-EET was found to impair germinal center formation in mice. nih.govplos.org Germinal centers are critical structures for the maturation of B cells and the generation of high-affinity antibodies. The impairment of these structures by 8,9-EET suggests a significant role for this signaling lipid in modulating humoral immunity. nih.govplos.org Given that this compound is a direct metabolite, these murine models establish a framework for future investigations into how the conversion of 8,9-EET to its hydroxylated form might influence these immunological processes systemically.

Interactions with Other Eicosanoids and Lipid Signaling Pathways

Crosstalk Between Cytochrome P450 and Cyclooxygenase Pathways in Lipid Metabolism

The biosynthesis of 11-Hydroxy-8,9-epoxyeicosatrienoic acid is a prime example of the intricate crosstalk between the cytochrome P450 (CYP) and cyclooxygenase (COX) pathways, two of the three primary enzymatic systems that metabolize arachidonic acid. nih.gov Initially, arachidonic acid is converted by a CYP epoxygenase enzyme into 8,9-epoxyeicosatrienoic acid (8,9-EET). nih.govmdpi.com Subsequently, the COX enzyme acts on 8,9-EET to introduce a hydroxyl group, forming this compound. nih.gov

This sequential metabolism highlights a significant interaction where a product of the CYP pathway serves as a substrate for the COX pathway. While CYP enzymes are known for producing epoxyeicosatrienoic acids (EETs) and certain hydroxyeicosatetraenoic acids (HETEs), and COX enzymes are responsible for prostaglandin (B15479496) and thromboxane (B8750289) synthesis, their functions can overlap and interact. pnas.orgacs.orgmdpi.comnih.gov For instance, only specific EETs, such as 5,6-EET and 8,9-EET, are recognized as substrates for COX. nih.gov

The resulting metabolite, this compound, has demonstrated potent biological activity. Research has shown it to be over 1,000 times more potent than its precursor, 8,9-EET, in stimulating cell proliferation in rat glomerular mesangial cells. nih.gov This enhancement of activity underscores the physiological relevance of the CYP-COX metabolic crosstalk. Furthermore, studies have indicated that inhibiting both pathways can have synergistic effects in reducing inflammation, suggesting that their interplay is crucial in modulating inflammatory responses. nih.govnih.gov An increase in EETs can lead to a downregulation of COX-2, which in turn decreases the production of inflammatory prostaglandins (B1171923). nih.gov

| Pathway | Key Enzymes | Primary Products | Interaction Point |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2C, CYP2J subfamilies | Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) | 8,9-EET (a CYP product) is metabolized by COX to form this compound. |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGs), Thromboxanes (TXs) | |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTs), Hydroxyeicosatetraenoic acids (HETEs) | Shares arachidonic acid as a common substrate with CYP and COX pathways. |

Interplay with the Soluble Epoxide Hydrolase Pathway

The biological activity of EETs, including the 8,9-EET precursor of this compound, is tightly regulated by the soluble epoxide hydrolase (sEH) pathway. The sEH enzyme is the primary catalyst for the conversion of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govnih.govresearchgate.netresearchgate.net This hydration of the epoxide group generally results in metabolites with significantly reduced biological activity, effectively terminating the signaling cascade initiated by the EET. mdpi.comnih.govnih.gov

The interplay is competitive: 8,9-EET can either be metabolized by COX to form the highly active this compound or be hydrolyzed by sEH into the less active 8,9-DHET. Therefore, the activity of sEH is a critical determinant of the substrate available for the COX-mediated conversion. High sEH activity would decrease the levels of 8,9-EET, thereby limiting the production of this compound.

Inhibition of sEH has emerged as a therapeutic strategy to augment the beneficial effects of EETs, such as their anti-inflammatory and vasodilatory properties. nih.govnih.govulsan.ac.kr By preventing the degradation of EETs, sEH inhibitors increase the endogenous concentrations of these epoxides, making more substrate available for pathways like the COX-mediated hydroxylation. nih.gov While 14,15-EET is the preferred substrate for sEH, the enzyme also metabolizes 11,12-EET and 8,9-EET. nih.govresearchgate.net The conversion of EETs to DHETs is a key regulatory step controlling the tissue levels and, consequently, the functional impact of these lipid mediators. researchgate.net

Relationship to Other Hydroxylated Eicosanoids (HETEs)

This compound shares structural features with another major class of arachidonic acid metabolites, the hydroxyeicosatetraenoic acids (HETEs). As its name implies, this compound contains both a hydroxyl group, characteristic of HETEs, and an epoxide ring, the defining feature of EETs. This hybrid structure reflects its unique biosynthetic origin at the intersection of CYP and COX pathways.

HETEs are primarily synthesized through the lipoxygenase (LOX) pathway, although some CYP enzymes can also produce them. acs.orgnih.gov For example, various LOX enzymes catalyze the regio- and stereospecific oxygenation of arachidonic acid to yield hydroperoxyeicosatetraenoic acids (HPETEs), which are then reduced to HETEs. acs.orgnih.gov In contrast, this compound is not a direct product of the LOX pathway but rather a downstream metabolite of a CYP-derived EET.

This distinction in enzymatic origin is fundamental. While both classes of molecules are hydroxylated derivatives of a 20-carbon fatty acid and are involved in cellular signaling, their metabolic pathways are distinct. The formation of HETEs via lipid peroxidation can also occur non-enzymatically, leading to racemic mixtures, whereas the enzymatic routes through LOX, COX, and CYP are typically stereospecific. nih.govnih.gov

| Feature | Hydroxyeicosatetraenoic acids (HETEs) | This compound |

|---|---|---|

| Precursor | Arachidonic Acid | 8,9-Epoxyeicosatrienoic acid (derived from Arachidonic Acid) |

| Primary Synthetic Pathways | Lipoxygenase (LOX), Cytochrome P450 (CYP) | Cytochrome P450 (CYP) followed by Cyclooxygenase (COX) |

| Key Functional Groups | Hydroxyl group, multiple double bonds | Hydroxyl group, epoxide ring, multiple double bonds |

| Example Metabolites | 5-HETE, 12-HETE, 15-HETE, 20-HETE | Not applicable (is a specific metabolite itself) |

Modulation by Fatty Acid Binding Proteins (FABPs)

The signaling functions of EETs, and by extension their metabolites, are modulated by intracellular transport proteins, particularly Fatty Acid Binding Proteins (FABPs). nih.govnih.govresearchgate.net FABPs are a family of intracellular chaperones that bind to lipids, including EETs, and facilitate their transport to various cellular compartments, such as organelles and nuclear receptors. nih.govnih.govresearchgate.net

Recent research has demonstrated that brain-expressed FABPs (FABP3, FABP5, and FABP7) interact with all four EET regioisomers. nih.govresearchgate.net These studies identified EETs as high-affinity ligands for FABP3 and FABP5, with 11,12-EET emerging as a preferred ligand for all three brain FABPs. nih.gov By binding to the EET precursor (8,9-EET), FABPs can control its availability and trafficking within the cell, thereby modulating its access to metabolic enzymes like COX and sEH. This transport function is critical for regulating the spatial and temporal aspects of EET signaling. nih.gov

Functional studies have shown that FABPs control EET-mediated synaptic gating in the hippocampus, highlighting the physiological importance of this interaction. nih.govnih.gov While direct binding data for this compound to FABPs is not yet available, the modulation of its precursor's transport by FABPs is a key regulatory step. Furthermore, the interaction of FABP4 with 5,6-EET released from adipocytes has been shown to modulate cardiac function, indicating that FABP-EET interactions have systemic effects. nih.gov

| EET Regioisomer | FABP3 | FABP5 | FABP7 |

|---|---|---|---|

| 5,6-EET | 0.58 ± 0.05 | 0.43 ± 0.04 | 1.4 ± 0.2 |

| 8,9-EET | 0.26 ± 0.02 | 0.37 ± 0.03 | 1.5 ± 0.2 |

| 11,12-EET | 0.30 ± 0.02 | 0.21 ± 0.02 | 0.7 ± 0.1 |

| 14,15-EET | 0.40 ± 0.03 | 0.62 ± 0.05 | 2.0 ± 0.2 |

Data sourced from a 2023 study on FABP interactions with neuroactive lipids. nih.gov Lower Ki values indicate higher binding affinity.

An exploration of the future research directions and emerging perspectives for this compound reveals a landscape ripe with opportunities for significant discoveries in lipid mediator biology. While much of the foundational knowledge comes from studies of its parent compounds, the epoxyeicosatrienoic acids (EETs), the specific roles and characteristics of this hydroxylated metabolite remain largely uncharted territory. Future research is poised to build upon the extensive work done on EETs to delineate the unique signaling pathways, stereoisomer-specific activities, and analytical challenges associated with this compound.

Q & A

Q. How can researchers synthesize 11-Hydroxy-8,9-EET for in vitro studies?

Two synthetic approaches are validated: (1) enzymatic conversion of 8,9-EET via cyclooxygenase (COX) pathways, and (2) chemical synthesis using stereoselective epoxidation and hydroxylation steps. These methods enable structural confirmation and biological activity profiling .

Q. What are the primary biological roles of 11-Hydroxy-8,9-EET in renal physiology?

11-Hydroxy-8,9-EET acts as a potent renal vasoconstrictor and glomerular mitogen. In rat mesangial cells, it stimulates [³H]-thymidine incorporation (up to 300% at 1 µM) and induces c-fos expression, indicating mitogenic activity. Its vasoconstrictive effects are observed in renal arterioles and glomeruli .

Q. Which analytical methods are reliable for quantifying 11-Hydroxy-8,9-EET in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. β-oxidation products (e.g., 10,11-epoxy-16:2) and chain elongation metabolites (e.g., 16,17-epoxy-22:3) should be monitored to account for competing metabolic pathways .

Advanced Research Questions

Q. What mechanisms underlie the mitogenic activity of 11-Hydroxy-8,9-EET in mesangial cells?

The mitogenic effect is protein kinase C (PKC)-independent, as shown by experiments using PKC downregulation. Instead, it activates immediate early genes (e.g., c-fos) and MAPK/ERK pathways. Dose-response studies reveal EC₅₀ values of 8–10 nM for thymidine incorporation, suggesting high potency .

Q. How do contradictions in vasoactive effects of 8,9-EET metabolites arise in experimental models?

In vivo, (8S,9R)-EET causes vasoconstriction via COX-dependent pathways. However, under COX inhibition (e.g., indomethacin), it induces vasodilation, likely via alternative cytochrome P450/soluble epoxide hydrolase (sEH) interactions. Experimental variables (e.g., inhibitor specificity, tissue enzyme expression) must be controlled .

Q. How does 11-Hydroxy-8,9-EET interact with other eicosanoid pathways (e.g., COX, LOX)?

Co-administration of COX/LOX inhibitors with sEH inhibitors synergistically reduces inflammation, suggesting cross-talk between pathways. For example, 11-Hydroxy-8,9-EET may amplify COX-2-derived prostaglandins or suppress LOX-mediated leukotriene B₄ (LTB₄) chemotaxis. Multi-omics approaches (lipidomics, transcriptomics) are recommended to map interactions .

Q. What experimental models best capture the stereospecific effects of 11-Hydroxy-8,9-EET enantiomers?

The (8S,9R) enantiomer exhibits 1.5-fold higher vasoconstrictive potency than (8R,9S)-EET in rat glomeruli. Chiral HPLC separation and enantiomer-specific assays (e.g., isolated arteriole perfusion) are critical for resolving stereospecific activity .

Q. Why do in vitro and in vivo studies show discrepancies in 11-Hydroxy-8,9-EET stability and activity?

In vitro, 11-Hydroxy-8,9-EET is rapidly metabolized via β-oxidation (t₁/₂ < 30 min in endothelial cells). In vivo, its effects are prolonged due to incorporation into phospholipid membranes, which slows degradation. Tissue-specific sEH expression also modulates bioavailability .

Methodological Recommendations

- Experimental Design : Use sEH inhibitors (e.g., DCU) to stabilize 11-Hydroxy-8,9-EET levels in cell cultures .

- Data Interpretation : Normalize mitogenesis assays (e.g., thymidine uptake) to baseline COX activity to avoid confounding by endogenous EET metabolism .

- Advanced Tools : Employ patch-clamp electrophysiology to study hyperpolarization effects or CRISPR/Cas9 models to knockout specific epoxygenases (CYP2C/2J) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.